
(Pentachlorophenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Pentachlorophenyl)acetonitrile is an organochlorine compound characterized by the presence of a nitrile group attached to a pentachlorophenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Pentachlorophenyl)acetonitrile typically involves the reaction of pentachlorobenzene with acetonitrile in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the nitrile group. The general reaction scheme is as follows:
[ \text{C}_6\text{Cl}_5\text{H} + \text{CH}_3\text{CN} \rightarrow \text{C}_6\text{Cl}_5\text{CH}_2\text{CN} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products:
Oxidation: Pentachlorobenzoic acid.
Reduction: Pentachlorophenylmethylamine.
Substitution: Various substituted pentachlorophenyl derivatives.
科学的研究の応用
(Pentachlorophenyl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (Pentachlorophenyl)acetonitrile involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions. In biological systems, its effects are mediated through interactions with cellular components, potentially affecting enzyme activity and signaling pathways.
類似化合物との比較
- Pentafluorophenylacetonitrile
- 2,4,5-Trichlorophenylacetonitrile
- p-Nitrophenylacetonitrile
- o-Nitrophenylacetonitrile
Comparison: (Pentachlorophenyl)acetonitrile is unique due to the presence of five chlorine atoms on the phenyl ring, which significantly influences its reactivity and chemical properties. Compared to its analogs, it exhibits higher electron-withdrawing effects, making it more reactive in nucleophilic substitution reactions. Its high chlorine content also imparts distinct physical and chemical characteristics, such as increased hydrophobicity and stability.
特性
CAS番号 |
21316-51-8 |
|---|---|
分子式 |
C8H2Cl5N |
分子量 |
289.4 g/mol |
IUPAC名 |
2-(2,3,4,5,6-pentachlorophenyl)acetonitrile |
InChI |
InChI=1S/C8H2Cl5N/c9-4-3(1-2-14)5(10)7(12)8(13)6(4)11/h1H2 |
InChIキー |
NETAEENURPVOMI-UHFFFAOYSA-N |
正規SMILES |
C(C#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


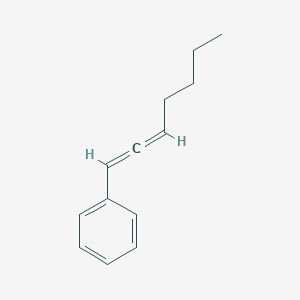
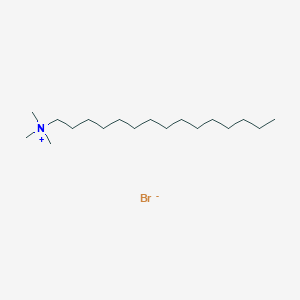
![1-[Phenylsulfonyl]-1-nitropropane](/img/structure/B14720038.png)

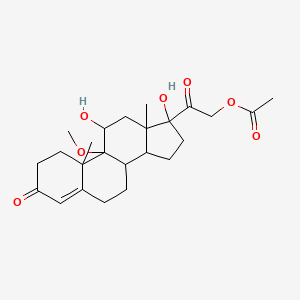


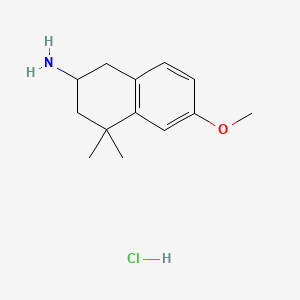
![Glycine, N-[(2-hydroxyphenyl)methylene]-](/img/structure/B14720063.png)
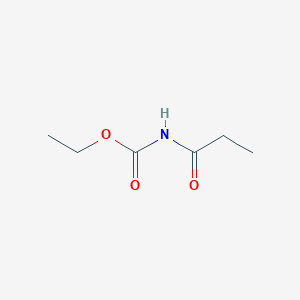

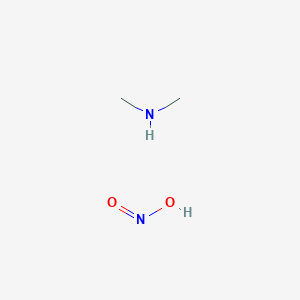
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl propanoate;propanoic acid](/img/structure/B14720086.png)

